molecular formula C12H12F2N2O3 B7788404 ethyl (2Z)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate

ethyl (2Z)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate

Cat. No.: B7788404
M. Wt: 270.23 g/mol
InChI Key: VTHMWUUEJYDBHT-WJDWOHSUSA-N
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Description

The compound with the identifier “ethyl (2Z)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate” is a chemical substance listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is one of the many compounds cataloged in this database, and it has various applications in scientific research and industry.

Chemical Reactions Analysis

ethyl (2Z)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogenated hydrocarbons and nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce alcohols, ketones, or carboxylic acids, while reduction reactions may yield alkanes or alcohols .

Scientific Research Applications

ethyl (2Z)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

ethyl (2Z)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups, such as other alkylated or acylated derivatives. The comparison can be based on various factors, including chemical reactivity, biological activity, and industrial applications .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its preparation involves specific synthetic routes and reaction conditions, and it undergoes various types of chemical reactions It has significant applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with specific molecular targets and pathways

Properties

IUPAC Name

ethyl (2Z)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O3/c1-3-19-12(18)11(7(2)17)16-15-10-5-4-8(13)6-9(10)14/h4-6,15H,3H2,1-2H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHMWUUEJYDBHT-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)F)F)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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